4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide
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Overview
Description
4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the attachment of the fluorobenzyl and benzamide groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzamides. These products can be further utilized in various applications, including drug development and material science .
Scientific Research Applications
4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
- 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 4-(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(2-fluorophenyl)methyl]benzamide exhibits unique structural features, such as the presence of the cyclohexylamino and oxoethyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2S/c26-22-9-5-4-6-19(22)16-28-24(32)18-10-12-21(13-11-18)30-15-14-27-25(30)33-17-23(31)29-20-7-2-1-3-8-20/h4-6,9-15,20H,1-3,7-8,16-17H2,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFFUUZQDKFFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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